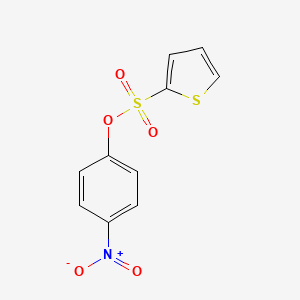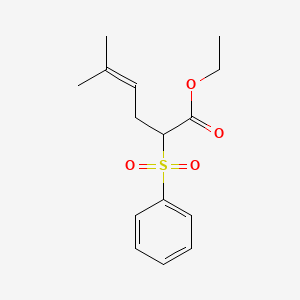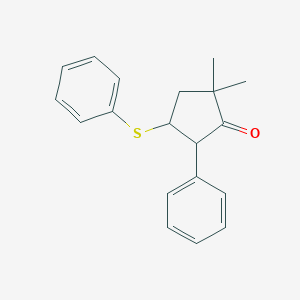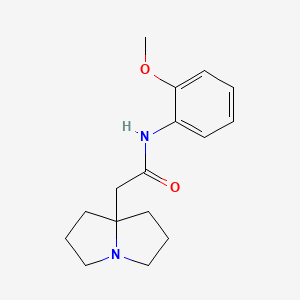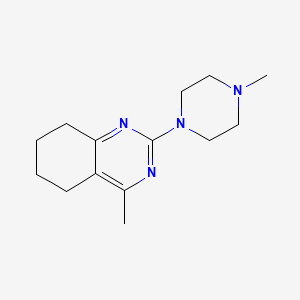![molecular formula C13H13BrN3P B14399555 Benzyl[tris(cyanomethyl)]phosphanium bromide CAS No. 89630-55-7](/img/structure/B14399555.png)
Benzyl[tris(cyanomethyl)]phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl[tris(cyanomethyl)]phosphanium bromide is an organophosphorus compound characterized by the presence of a benzyl group attached to a phosphanium center, which is further substituted with three cyanomethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl[tris(cyanomethyl)]phosphanium bromide typically involves the reaction of benzyl bromide with tris(cyanomethyl)phosphine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows: [ \text{PhCH}_2\text{Br} + \text{P(CH}_2\text{CN})_3 \rightarrow \text{PhCH}_2[\text{P(CH}_2\text{CN})_3]\text{Br} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity. Common solvents used in the synthesis include acetonitrile and dichloromethane.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the phosphanium center is oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyanomethyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted benzyl or cyanomethyl derivatives.
Aplicaciones Científicas De Investigación
Benzyl[tris(cyanomethyl)]phosphanium bromide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the synthesis of advanced materials and as a precursor for the preparation of other organophosphorus compounds.
Mecanismo De Acción
The mechanism of action of Benzyl[tris(cyanomethyl)]phosphanium bromide involves its interaction with molecular targets through its phosphanium center and cyanomethyl groups. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles or biological processes. The pathways involved include coordination to metal centers and subsequent activation of substrates.
Comparación Con Compuestos Similares
Triphenylphosphine: A common organophosphorus compound used in similar applications but lacks the cyanomethyl groups.
Tris(cyanomethyl)phosphine: Similar in structure but without the benzyl group.
Uniqueness: Benzyl[tris(cyanomethyl)]phosphanium bromide is unique due to the presence of both a benzyl group and three cyanomethyl groups attached to the phosphanium center. This combination provides distinct chemical properties and reactivity, making it valuable in various applications.
Propiedades
Número CAS |
89630-55-7 |
|---|---|
Fórmula molecular |
C13H13BrN3P |
Peso molecular |
322.14 g/mol |
Nombre IUPAC |
benzyl-tris(cyanomethyl)phosphanium;bromide |
InChI |
InChI=1S/C13H13N3P.BrH/c14-6-9-17(10-7-15,11-8-16)12-13-4-2-1-3-5-13;/h1-5H,9-12H2;1H/q+1;/p-1 |
Clave InChI |
RCHKNKFMYOZAFF-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C[P+](CC#N)(CC#N)CC#N.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


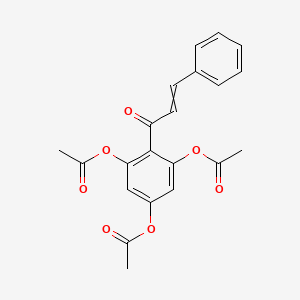
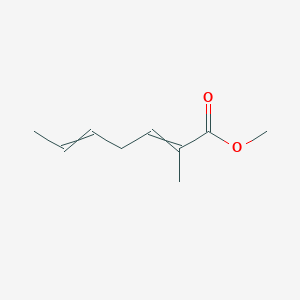
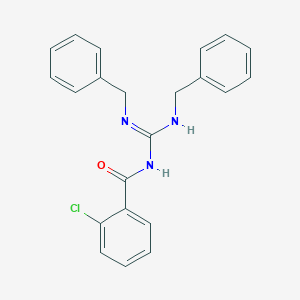
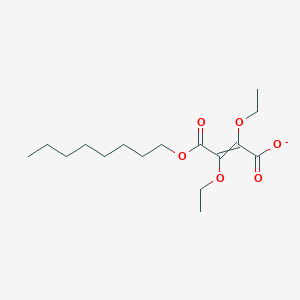
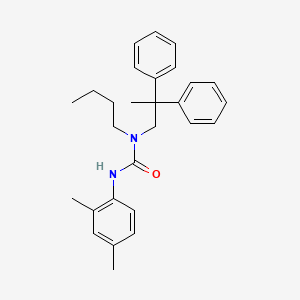
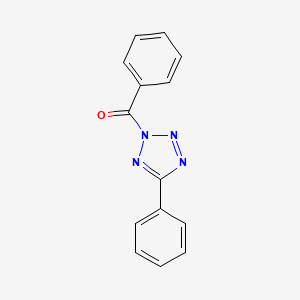
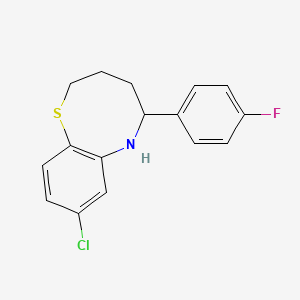
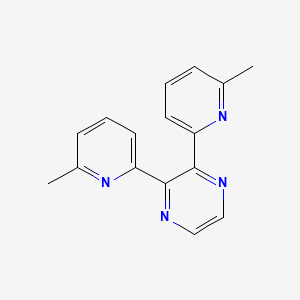
![N-([1,1'-Biphenyl]-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide](/img/structure/B14399516.png)
